4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
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Overview
Description
4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells. Inflammatory responses have also been found to be reduced with the use of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One direction is the development of novel cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases and neurodegenerative disorders. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and further research opportunities.
Synthesis Methods
The synthesis of 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the reaction of 5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]benzoic acid with thionyl chloride to form 5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]benzoyl chloride. This intermediate is then reacted with 4-chlorobenzamide in the presence of a base to produce the final product.
Scientific Research Applications
4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been studied extensively for its various scientific research applications. It has been found to have anticancer properties and has been used in the development of novel cancer therapies. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
properties
IUPAC Name |
4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-14(31-17-6-4-3-5-7-17)22(28)26-19-13-21(30-2)20(12-18(19)25)27-23(29)15-8-10-16(24)11-9-15/h3-14H,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCKIZSHPFNJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(C=C2)Cl)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5633828 |
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